2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide
Description
2-((4-(2-(1H-Benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a synthetic benzimidazole derivative characterized by a benzamide core linked to a 1H-benzo[d]imidazole moiety via a but-2-yn-1-yl spacer and an acetamido group.
Properties
IUPAC Name |
2-[4-[[2-(benzimidazol-1-yl)acetyl]amino]but-2-ynoxy]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O3/c21-20(26)15-7-1-4-10-18(15)27-12-6-5-11-22-19(25)13-24-14-23-16-8-2-3-9-17(16)24/h1-4,7-10,14H,11-13H2,(H2,21,26)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGNHLBBEYFRTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)OCC#CCNC(=O)CN2C=NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide typically involves multiple steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkyne Addition: The acetylated product undergoes a Sonogashira coupling reaction with an alkyne derivative in the presence of a palladium catalyst and a copper co-catalyst.
Amidation: The final step involves the amidation of the alkyne product with 2-aminobenzamide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Oxidation Reactions
The alkyne group in the but-2-yn-1-yl chain undergoes oxidative cleavage under controlled conditions:
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| KMnO₄ | Acidic aqueous, 60°C | Alkyne → diketone | |
| Ozone (O₃) | CH₂Cl₂, -78°C, then H₂O₂ | Alkyne → carboxylic acids |
-
The terminal alkyne is susceptible to oxidation, forming a diketone intermediate or carboxylic acids depending on the reagent. This reactivity is critical for modifying the linker’s electronic properties.
Reduction Reactions
The acetamido and benzamide groups participate in selective reductions:
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| NaBH₄ | EtOH, 25°C | Amide → amine (partial reduction) | |
| LiAlH₄ | Dry THF, reflux | Amide → amine (complete reduction) |
-
Sodium borohydride selectively reduces the acetamido group to an amine under mild conditions, while lithium aluminum hydride achieves full reduction of both amide functionalities.
Substitution Reactions
The benzimidazole nitrogen and acetamido group act as nucleophilic sites:
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| CH₃I | K₂CO₃, DMF, 80°C | N-alkylation of benzimidazole | |
| AcCl | Pyridine, 0°C → RT | Acetylation of benzamide NH₂ |
-
Methyl iodide alkylates the benzimidazole nitrogen, enhancing lipophilicity . Acetyl chloride selectively acetylates the benzamide’s primary amine .
Acylation and Amidation
The compound serves as an acyl donor in DBU-catalyzed reactions:
| Reagent | Conditions | Outcome | Reference |
|---|---|---|---|
| Imidazole carbamate | DBU, CH₃CN, 60°C | Acylation of indoles/oxazolidinones |
-
The acetamido group participates in chemoselective acylation, enabling coupling with heterocycles like indoles without disturbing other functional groups .
Hydrolysis and Stability
The benzamide group undergoes hydrolysis under extreme conditions:
| Conditions | Outcome | Reference |
|---|---|---|
| 6M HCl, reflux | Benzamide → benzoic acid + NH₃ | |
| 2M NaOH, 100°C | Acetamido → acetic acid + amine |
-
Acidic hydrolysis cleaves the benzamide to benzoic acid, while basic conditions degrade the acetamido linker .
Interaction with Biological Targets
Though primarily pharmacological, its binding to BRD4 involves non-covalent interactions:
| Target | Interaction Type | Outcome | Reference |
|---|---|---|---|
| BRD4 bromodomain | H-bonding, π-π stacking | Disruption of histone acetylation |
-
The benzo[d]imidazole moiety engages in π-π stacking with BRD4’s hydrophobic pocket, while the acetamido group forms hydrogen bonds.
Key Research Findings
-
Synthetic Utility : The alkyne linker allows modular functionalization via click chemistry (e.g., Huisgen cycloaddition).
-
Stability : The compound remains stable in aqueous buffers (pH 4–8) but degrades under strongly acidic/basic conditions .
-
Catalytic Enhancements : Pyridinium salts accelerate acylation reactions involving the benzimidazole nitrogen .
Scientific Research Applications
Structural Characteristics
The molecular formula of 2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is C20H18N4O3, with a molecular weight of 362.39 g/mol. Its structure includes:
- A benzo[d]imidazole moiety, which is known for its biological activity.
- An acetamido group , enhancing solubility and bioactivity.
- A but-2-yn-1-yl chain , contributing to its interaction with biological targets.
Cancer Therapy
Research indicates that compounds similar to 2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yloxy)benzamide show promising results against various cancer cell lines. For instance:
- Inhibition Studies : Interaction studies using techniques such as surface plasmon resonance have quantified the binding interactions between this compound and BRD4, demonstrating its potential efficacy in cancer treatment.
| Compound Name | Target Protein | IC50 (μM) | Notes |
|---|---|---|---|
| 2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yloxy)benzamide | BRD4 | Not specified | Potential dual role in cancer and inflammation |
| N-(piperidine)-4-(phenoxybenzamide derivatives | Various | 0.25 | Effective against HepG2 cells |
Anti-inflammatory Applications
The compound's potential anti-inflammatory effects are also under investigation. By inhibiting BRD4, it may reduce the expression of pro-inflammatory cytokines, offering a therapeutic avenue for inflammatory diseases.
Synthesis and Optimization
The synthesis of 2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yloxy)benzamide typically involves several synthetic steps:
- Formation of the benzo[d]imidazole scaffold .
- Attachment of the acetamido group .
- Introduction of the butynyl chain through nucleophilic substitution reactions.
Optimizing reaction conditions can enhance yields and purity, making it feasible for larger-scale production.
Comparative Analysis with Related Compounds
Several compounds share structural features with 2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yloxy)benzamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-(2-(Benzo[d]isoxazol-3-yl)acetamido)-N-(substituted benzamide) | Benzo[d]isoxazole scaffold | Known for anti-cancer properties |
| Imidazole-benzamide derivatives | Similar imidazole structure | Modulate mitotic kinesins in cancer treatment |
The uniqueness of 2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-ynooxy)benzamide lies in its specific interaction with BRD4 and its potential dual role in both cancer therapy and anti-inflammatory applications.
Mechanism of Action
The mechanism of action of 2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole moiety can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt critical biological pathways, leading to the compound’s therapeutic effects . For example, it may inhibit topoisomerase enzymes, which are essential for DNA replication and cell division, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Modifications
The compound’s closest analogs differ in linker type, substituents, and benzimidazole positioning. Key examples include:
Key Observations :
- Linker Flexibility : The acetylene spacer in the target compound may enhance metabolic stability compared to thioether or ether linkers in analogs like N18 or W17 .
- Substituent Effects : Electron-donating groups (e.g., 4-methoxy in N18) improve anticancer activity, while electron-withdrawing groups (e.g., nitro in W1/W6) enhance antimicrobial effects .
- Benzimidazole Positioning : 1H-Benzo[d]imidazol-1-yl derivatives (e.g., ML309) often target enzymes like IDH1, while 2-ylthio analogs (e.g., N18) show broader anticancer activity .
Structure-Activity Relationship (SAR)
- Critical Substituents :
- Linker Optimization :
- Rigid acetylene spacers (target compound) could reduce conformational flexibility, improving target binding .
Biological Activity
The compound 2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yn-1-yl)oxy)benzamide is a complex organic molecule with significant potential in medicinal chemistry, particularly due to its biological activities. This compound features a benzo[d]imidazole moiety, which is known for its role in various pharmacological applications, including cancer therapy and anti-inflammatory treatments. This article delves into the biological activity of this compound, focusing on its mechanism of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 362.39 g/mol. Its structure includes:
- A benzo[d]imidazole core, contributing to its biological activity.
- An acetamido group that enhances solubility and biological interactions.
- A but-2-yn-1-yl chain which may influence binding affinity to target proteins.
The primary biological activity of this compound is attributed to its ability to inhibit bromodomain-containing protein 4 (BRD4) . BRD4 plays a crucial role in regulating gene expression by interacting with acetylated histones. By binding to the BRD4 bromodomain, this compound disrupts these interactions, leading to altered transcriptional regulation that can affect oncogene expression and inflammatory pathways .
Biological Activity Overview
Research indicates that compounds with a benzo[d]imidazole scaffold exhibit a wide range of pharmacological properties, including:
- Anticancer Activity : Studies have shown that derivatives of benzimidazole can effectively inhibit cancer cell proliferation. For instance, compounds similar to 2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yne)-benzamide demonstrated significant cytotoxicity against various cancer cell lines .
| Compound | IC50 (μM) | Target |
|---|---|---|
| 2-Benzo[d]imidazole derivative | 6.26 ± 0.33 | HCC827 (lung cancer cell line) |
| 2-Benzo[d]imidazole derivative | 6.48 ± 0.11 | NCI-H358 (lung cancer cell line) |
Case Studies
Several studies highlight the efficacy of benzimidazole derivatives in treating various diseases:
- Antitumor Activity : A study reported that compounds bearing the benzimidazole nucleus exhibited potent antitumor effects against several cancer types, showcasing IC50 values in the low micromolar range .
- Anti-inflammatory Properties : Preliminary findings suggest that this compound may also possess anti-inflammatory effects, potentially making it useful for treating inflammatory diseases.
- Binding Affinity Studies : Interaction studies utilizing techniques such as surface plasmon resonance have demonstrated strong binding affinity between 2-((4-(2-(1H-benzo[d]imidazol-1-yl)acetamido)but-2-yne)-benzamide and BRD4, indicating its potential as a therapeutic agent targeting this protein.
Q & A
Q. What synthetic strategies are optimal for constructing the benzamide-benzimidazole core in this compound?
The synthesis typically involves multi-step protocols:
- Step 1: Condensation of o-phenylenediamine with carbon disulfide under alkaline conditions to form 1H-benzo[d]imidazole-2-thiol (confirmed via IR: S-H stretch at ~2634 cm⁻¹ and N-H at ~3395 cm⁻¹) .
- Step 2: Substitution with hydrazine hydrate to introduce hydrazinyl groups (supported by shifts in Rf values and NMR signals at δ10.93 for N-H) .
- Step 3: Coupling with but-2-yn-1-yl derivatives via amidation, requiring controlled temperatures (e.g., 60–80°C) and solvents like DMF or acetonitrile .
- Step 4: Final benzamide formation using thionyl chloride for acid activation, followed by reaction with substituted anilines .
Q. How can researchers validate the structural integrity of this compound during synthesis?
Key analytical methods include:
- IR Spectroscopy: Confirm amide C=O stretches (~1650–1700 cm⁻¹) and benzimidazole N-H (~3400 cm⁻¹) .
- ¹H/¹³C NMR: Identify but-2-yn-1-yl protons (δ2.5–3.0 ppm) and benzamide carbonyl carbons (δ~167 ppm) .
- Mass Spectrometry: Molecular ion peaks (e.g., [M+H]⁺) aligned with theoretical m/z values (e.g., ±0.4% accuracy via ESI-MS) .
- Elemental Analysis: Carbon, hydrogen, and nitrogen content within ±0.4% of theoretical values .
Q. What in vitro assays are recommended for preliminary biological evaluation?
- Antimicrobial Testing: Use broth microdilution (MIC determination) against S. aureus or E. coli, noting substituent-dependent activity (e.g., halogenated analogs show MICs ≤16 µg/mL) .
- Anticancer Screening: MTT assays on cancer cell lines (e.g., MCF-7 or HeLa), comparing IC₅₀ values of derivatives with varying aryl groups .
- Enzyme Inhibition: EGFR kinase assays (IC₅₀ ≤1 µM for optimized derivatives) using fluorescence-based protocols .
Advanced Research Questions
Q. How can computational methods guide SAR optimization for enhanced EGFR inhibition?
- Molecular Docking: Use AutoDock Vina to model interactions between the benzamide moiety and EGFR’s ATP-binding pocket (e.g., hydrogen bonds with Met793 and hydrophobic contacts with Leu718) .
- ADMET Prediction: SwissADME or ADMETLab to assess logP (target <5), BBB permeability, and CYP450 inhibition risks .
- DFT Calculations: Analyze frontier molecular orbitals (HOMO-LUMO gaps <4 eV correlate with reactivity) and electrostatic potential maps to prioritize electron-deficient substituents .
Q. How to resolve contradictory bioactivity data between in vitro and in vivo models?
- Pharmacokinetic Profiling: Measure plasma half-life (e.g., via LC-MS) to identify rapid clearance (e.g., t₁/₂ <2 hours) due to poor solubility or metabolic instability .
- Metabolite Identification: Use HR-MS/MS to detect hydroxylated or glucuronidated derivatives that reduce efficacy .
- Formulation Optimization: Incorporate PEGylation or lipid nanoparticles to improve bioavailability (e.g., 2–3× AUC increase in rodent models) .
Q. What strategies enhance selectivity for cancer cells over normal cells?
- Proteomics Profiling: Use SILAC-based mass spectrometry to identify off-target binding (e.g., tubulin or topoisomerases) and refine substituents .
- pH-Sensitive Design: Introduce ionizable groups (e.g., tertiary amines) that activate in acidic tumor microenvironments .
- Combination Studies: Screen with standard chemotherapeutics (e.g., doxorubicin) to identify synergistic effects (combination index <1.0) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
